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Compound of Interest

Compound Name: Citalopram N-Oxide Hydrochloride

CAS No.: 62498-71-9

Cat. No.: B047730 Get Quote

Executive Summary & Technical Profile
In the impurity profiling of Selective Serotonin Reuptake Inhibitors (SSRIs), Citalopram N-Oxide

represents a critical oxidative degradant and metabolite. Within the United States

Pharmacopeia (USP) framework for Citalopram Hydrobromide, this compound is designated as

Citalopram Related Compound E.

For analytical scientists, the challenge lies in distinguishing between the regulatory necessity of

the USP Reference Standard (RS) and the practical utility of Certified Reference Materials

(CRMs) or secondary standards offered by commercial vendors. This guide objectively

compares these alternatives, supported by experimental protocols and regulatory logic.
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Parameter Detail

Common Name Citalopram N-Oxide

USP Designation Citalopram Related Compound E

CAS Number 63284-72-0

Chemical Name

1-[3-(dimethylamino)propyl]-1-(4-

fluorophenyl)-1,3-dihydroisobenzofuran-5-

carbonitrile-N-oxide

Molecular Formula C₂₀H₂₁FN₂O₂

Molecular Weight 340.39 g/mol

Regulatory Limit NMT 0.10% (USP Monograph)

Relative Response Factor (F) 0.91 (Relative to Citalopram)

Comparative Analysis: USP RS vs. Commercial
Alternatives
A common misconception in method validation is that a USP RS is required for every step of

development. In reality, the USP RS for Citalopram Related Compound E is primarily designed

for qualitative identification (retention time marker), whereas quantification in the official

monograph relies on the parent drug standard and a Relative Response Factor (F).

The following table contrasts the performance and utility of the official USP RS against high-

purity commercial alternatives (Secondary Standards).
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Feature
USP Reference Standard

(Official)

Commercial Secondary

Standard (e.g., LGC, Sigma)

Primary Use

Regulatory Compliance:

Conclusive for USP

identification tests and dispute

resolution.

Method

Development/Validation:

Spiking studies, LoD/LoQ

determination, and routine QC

tracking.

Quantification Logic

Indirect: Used to establish

Relative Retention Time

(RRT). Quant is calculated

using Citalopram HBr RS and

F=0.91.

Direct: Often supplied with a

mass balance purity (e.g.,

99.5%) allowing direct external

standard quantification.

Purity Certification

"As Is": Often lacks a specific

purity value on the label if

intended for qualitative use

(System Suitability).

Detailed CoA: Includes HPLC

purity, Water (KF), Residual

Solvents, and ROI to calculate

absolute content.

Traceability
Legal standing in US/FDA

audits.

Traceable to USP RS (if

characterized against it) or SI

units via verified

weighing/purity.

Cost & Availability
High cost; limited quantity

(typically 25 mg).

Lower cost; bulk availability

(100 mg+) for stress testing.

Expert Insight: The "F-Factor" Strategy
The USP monograph utilizes a Relative Response Factor (F = 0.91) for Citalopram N-Oxide.[1]

This implies that the N-Oxide absorbs UV light slightly differently than the parent molecule at

the detection wavelength.

Why this matters: You do not need to consume expensive USP Related Compound E RS to

build a calibration curve. You only need it to confirm the peak at RRT ~1.29.

Alternative Utility: Commercial standards are superior when you need to experimentally

determine your own F-factors during method transfer or when optimizing a non-compendial
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method (e.g., MS-compatible mobile phases).

Experimental Protocol: Self-Validating HPLC
Workflow
The following protocol is derived from the USP monograph for Citalopram Hydrobromide

(Organic Impurities). It includes specific "Self-Validating" checkpoints to ensure scientific

integrity.

Reagents & Preparation[5][6]
Buffer: Dissolve 2.7 g of Monobasic Potassium Phosphate in 1 L water. Add 1 mL of N,N-

dimethyloctylamine (Ion-pairing agent critical for peak shape). Adjust pH to 3.0 with

phosphoric acid.[2][3]

Solution A: Methanol / THF / Buffer (24 : 6 : 70).

Solution B: Acetonitrile / Buffer (80 : 20).[3]

Diluent: Acetonitrile / Water (1 : 3).[2]

Chromatographic Conditions
Column: 4.6 mm x 15 cm; 5-µm packing L1 (C18).

Flow Rate: 1.0 mL/min.

Temperature: 40°C (Critical for consistent RRTs).

Detection: UV @ 240 nm (approximate; verify specific monograph version).

Gradient Program
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Time (min) Solution A (%) Solution B (%) Elution Type

0 100 0 Isocratic

18 100 0 Isocratic

40 10 90 Linear Gradient

45 10 90 Hold

46 100 0 Return to Initial

55 100 0 Re-equilibration

Workflow & Decision Tree (Visualization)
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Start: Impurity Profiling
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Caption: Analytical logic flow for identifying and quantifying Citalopram N-Oxide using USP

system suitability criteria.

Mechanistic Pathway: Formation of the N-Oxide
Understanding how Citalopram N-Oxide forms is crucial for root cause analysis in stability

studies. It is primarily an oxidative degradation product, formed at the tertiary amine of the

propyl side chain.

Citalopram
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Citalopram N-Oxide
(Related Comp E)

N-OxidationOxidative Stress
(H2O2 / Peroxides)

Catalyst Increased Polarity
(Late Elution RRT 1.29)
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Caption: Oxidative pathway converting Citalopram to its N-Oxide form, resulting in significant

retention time shift.

Calculation & Data Interpretation
When using the USP method, the calculation for Citalopram N-Oxide is not a direct external

standard calculation. It uses the Diluted Standard of Citalopram (not the N-Oxide standard) and

corrects for the response difference.

Formula:

Where:

= Peak response of Citalopram N-Oxide in the test solution.

= Peak response of Citalopram in the Standard solution.[2][3][4]

= Concentration of Citalopram Standard (mg/mL).

= Concentration of Test Solution (mg/mL).

= Relative Response Factor (0.91 for N-Oxide).
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Critical Note: If you use a commercial standard to quantify without using the F-factor (i.e.,

External Standard Method), you must ensure the purity of that standard is accounted for. The

USP method's reliance on

eliminates the error introduced by the potential hygroscopicity or instability of a specific N-
Oxide reference lot.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b047730#usp-reference-standard-requirements-for-
citalopram-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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